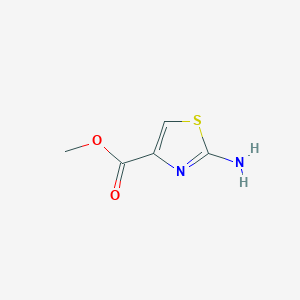

Methyl 2-aminothiazole-4-carboxylate

Description

Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 2-position and a methyl ester at the 4-position. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in synthesizing derivatives with potent biological activities. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate (a derivative) exhibits exceptional anti-tubercular activity, inhibiting Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), surpassing the efficacy of first-line drugs like isoniazid (MIC = 0.25 µg/ml) .

Properties

IUPAC Name |

methyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZZWKIKAKUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357005 | |

| Record name | Methyl 2-aminothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118452-04-3 | |

| Record name | Methyl 2-aminothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds through a Claisen-Schmidt condensation between methyl dichloroacetate and phenylacetaldehyde, facilitated by sodium methoxide (NaOMe) in anhydrous methanol. The intermediate β-keto ester undergoes cyclization with thiourea under reflux conditions, forming the thiazole core. Key steps include:

-

Condensation : Phenylacetaldehyde (1.6 g, 36 mmol) reacts with methyl dichloroacetate (5 g, 36 mmol) in anhydrous ether at 0°C, with NaOMe (1.65 g, 54 mmol) as the base.

-

Cyclization : The crude product is refluxed with thiourea (1.9 g, 36 mmol) in methanol for 4 hours, followed by neutralization with ammonium hydroxide and recrystallization.

Optimization and Yield

Yield: 44.9% after recrystallization (chloroform:methanol, 1:3).

Physical Data :

Bromopyruvate-Thiourea Cyclocondensation

A parallel method for ethyl 2-aminothiazole-4-carboxylate, adaptable to the methyl analog, employs methyl bromopyruvate and thiourea.

Synthetic Procedure

Key Considerations

-

Solvent Choice : Ethanol ensures solubility of intermediates and facilitates cyclization.

Comparative Analysis of Methods

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Mitigation Strategies

Byproduct Formation

Scalability

-

Limitation : Low yields (~45%) in Hantzsch synthesis due to intermediate instability.

-

Improvement : Catalytic additives (e.g., DMAP) enhance cyclization efficiency.

Applications in Drug Discovery

Methyl 2-aminothiazole-4-carboxylate derivatives exhibit potent inhibition of bacterial enoyl-ACP reductase (FabH), a target for tuberculosis therapy. Structural analogs with 5-aryl substitutions show enhanced binding affinity (IC < 10 μM) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carboxylate positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Anticancer Applications

The 2-aminothiazole scaffold, including methyl 2-aminothiazole-4-carboxylate, has shown promising results in anticancer research. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines.

Key Findings:

- Antitumor Activity: Compounds derived from the 2-aminothiazole core exhibit potent inhibitory effects on a wide range of human cancer cells, including breast, lung, colon, and melanoma cell lines. For instance, specific derivatives demonstrated nanomolar inhibitory activity against these cell lines, highlighting their potential as anticancer agents .

- Mechanism of Action: These compounds often function through multiple mechanisms such as inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. Notably, modifications to the thiazole ring can enhance biological activity by improving lipophilicity and interaction with target proteins .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Research Highlights:

- Activity Against Mycobacterium tuberculosis: A study reported that certain derivatives of 2-aminothiazole-4-carboxylate exhibited significant activity against M. tuberculosis H37Rv. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 µg/ml, making it more effective than traditional antibiotics .

- Broad-Spectrum Antimicrobial Effects: The compound has demonstrated effectiveness against various bacterial strains, including gram-positive and gram-negative bacteria. Its derivatives have been tested for minimum inhibitory concentrations (MICs) against clinical isolates with promising results .

Synthetic Versatility

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Applications in Synthesis:

- Building Block for Bioactive Compounds: The compound is utilized as a precursor for synthesizing other bioactive molecules that possess antibacterial, antifungal, and anticancer properties . This versatility makes it a valuable component in drug development pipelines.

- Docking Studies: Computational studies have been employed to optimize the structure of derivatives for enhanced binding affinity to target proteins, facilitating the design of more potent drugs .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of methyl 2-aminothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential cellular components . In cancer cells, the compound may induce apoptosis by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-Aminothiazole-4-Carboxylate

- Structure : Ethyl ester at the 4-position instead of methyl.

- Synthesis: Prepared via condensation of thiourea and ethyl bromopyruvate in ethanol under reflux (72% yield) .

- Applications: Primarily a precursor for Schiff base derivatives (e.g., ethyl 2-[(E)-benzylideneamino]thiazole-4-carboxylate), which exhibit antimicrobial activity against multidrug-resistant strains .

- Physical Properties : Melting point 175–178°C, purity ≥98% .

Methyl 2-(2-Bromoacetamido)-5-(3-Chlorophenyl)Thiazole-4-Carboxylate

- Structure : Bromoacetamido group at the 2-position and 3-chlorophenyl at the 5-position.

- Activity : Inhibits mtFabH (IC50 = 0.95 µg/ml) but lacks whole-cell anti-TB activity, highlighting the dissociation between enzyme inhibition and bacterial growth suppression .

Methyl 2-Phenylthiazole-4-Carboxylate

- Structure: Phenyl group at the 2-position instead of amino.

Key Observations:

Anti-TB Potency : Methyl derivatives with 5-benzyl substitution (e.g., compound in ) show superior anti-TB activity compared to ethyl-based analogues, likely due to enhanced lipophilicity and target engagement .

Enzyme vs. Whole-Cell Activity : Bromoacetamido derivatives inhibit mtFabH but fail to kill whole bacteria, emphasizing the complexity of translating enzyme inhibition to cellular efficacy .

Cytotoxicity: Methyl 2-amino-5-benzylthiazole-4-carboxylate is non-toxic at 100 µg/ml, making it a promising lead, whereas ethyl ester bromoacetamido derivatives show cytotoxicity, possibly due to nonspecific alkylation .

Biological Activity

Methyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound exhibits significant biological activity primarily as an anti-tubercular agent. Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with varying degrees of potency. The inhibition mechanism is believed to involve interference with fatty acid synthesis pathways in the bacterium.

Antimycobacterial Activity

The most notable finding regarding this compound is its effectiveness against M. tuberculosis H37Rv. One study reported that methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM), which is significantly more effective than traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .

Comparative Efficacy Table

| Compound | MIC (µg/ml) | Effective Concentration (µM) | Notes |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 | Most potent against M. tuberculosis |

| Thiolactomycin (TLM) | 13 | 62.5 | Standard antibiotic |

| Isoniazid (INH) | 0.25 | 1.8 | Standard antibiotic |

The mechanism by which this compound exerts its effects involves the inhibition of the β-ketoacyl synthase enzyme mtFabH, which plays a crucial role in the fatty acid synthesis pathway of mycobacteria. While some derivatives showed no activity against mtFabH, they still inhibited M. tuberculosis, suggesting alternative targets within the bacterial metabolism .

Case Studies and Research Findings

- Study on Derivatives : A series of derivatives were synthesized to explore structure-activity relationships (SAR). The study found that modifications at the 5-position of the thiazole ring could enhance antimycobacterial activity while maintaining selectivity over mammalian fatty acid synthesis enzymes .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of these compounds on human fibroblast cells (HS-27). It was determined that while some compounds were non-cytotoxic at concentrations up to 100 µg/ml , others exhibited toxic effects, particularly those containing bromoacetamido groups .

- Aurora Kinase Inhibition : Recent research also indicated that derivatives of this compound could inhibit aurora kinases, which are implicated in tumor growth, thereby suggesting potential anticancer applications alongside their antimycobacterial properties .

Q & A

Q. What are the common synthetic routes for Methyl 2-aminothiazole-4-carboxylate?

this compound is typically synthesized via esterification or substitution reactions. For example, ethyl 2-aminothiazole-4-carboxylate (a closely related compound) can serve as a precursor, where the ethyl ester undergoes transesterification or hydrolysis followed by re-esterification to yield the methyl ester . Alternative routes involve cyclization of thiourea derivatives with α-haloketones or via condensation reactions using methyl cyanoacetate as a starting material. Reaction conditions such as solvent choice (e.g., aqueous ethanol), temperature, and catalyst-free protocols are critical for optimizing yield .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography using programs like SHELX and ORTEP-III is employed to determine bond lengths, angles, and ring puckering. The thiazole ring’s puckering amplitude and phase angles can be analyzed using Cremer-Pople coordinates to quantify non-planarity . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure and purity .

Q. What are the primary applications of this compound in drug discovery?

This compound is a key intermediate in synthesizing antimicrobial and anti-tubercular agents. For example, derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC = 0.06 mg/mL) . It is also used to develop thiazole-based inhibitors targeting bacterial fatty acid synthesis enzymes (e.g., mtFabH) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions of the thiazole ring affect anti-tubercular activity?

Structure-activity relationship (SAR) studies reveal that:

- 5-Position substituents : Benzyl or aryl groups enhance potency. For instance, a benzyl group at C-5 reduces MIC values by 50-fold compared to unsubstituted derivatives .

- 2-Position modifications : Bromoacetamido groups at C-2 inhibit mtFabH (IC50 = 0.95–2.43 mM) but increase cytotoxicity, whereas free amines improve selectivity over mammalian FAS-I enzymes .

- Ester vs. acid forms : Methyl esters generally show better cell permeability but may hydrolyze to inactive carboxylic acids in vivo .

Q. What computational methods are used to predict the binding affinity of this compound derivatives?

Molecular docking (e.g., GOLD software) and density functional theory (DFT) are employed to model interactions with targets like mtFabH or M. tuberculosis H37Rv proteins. Docking studies prioritize derivatives with hydrogen bonding to active-site residues (e.g., Gly15, Cys122) and hydrophobic interactions with benzyl pockets . Pharmacophore models further guide optimization of steric and electronic properties .

Q. How can cytotoxicity be mitigated in 2-aminothiazole-4-carboxylate derivatives?

Cytotoxicity profiles depend on substituent chemistry:

- Bromoacetamido esters : Highly cytotoxic (e.g., IC50 < 100 µg/mL in HS-27 fibroblasts) due to nonspecific alkylation of cellular components .

- Free amines or carboxylic acids : Non-cytotoxic at 100 µg/mL, with logD values comparable to esters, suggesting improved target specificity .

- Substituent polarity : Introducing polar groups (e.g., hydroxyl, carboxyl) reduces off-target effects while maintaining anti-tubercular activity .

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition and whole-cell activity?

Disconnects between enzyme assays (e.g., mtFabH IC50) and whole-cell MIC values suggest:

- Off-target mechanisms : Derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate may inhibit FAS-II enzymes (e.g., KasA) not present in purified mtFabH assays .

- Metabolic stability : Ester hydrolysis or efflux pump activity can reduce intracellular drug concentrations .

- Resistance profiling : Comparative genomics of resistant mutants identifies secondary targets (e.g., cell wall biosynthesis genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.